molecular formula C11H12O3S B12554729 Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- CAS No. 190328-70-2

Benzo[b]thiophene-2-methanol, 4,7-dimethoxy-

Cat. No.: B12554729
CAS No.: 190328-70-2
M. Wt: 224.28 g/mol
InChI Key: CBFMKYQUDWCPKT-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- is an organic compound that belongs to the benzothiophene family. Benzothiophenes are aromatic compounds containing a fused ring system composed of a benzene ring and a thiophene ring. This specific compound is characterized by the presence of methanol and dimethoxy groups attached to the benzothiophene core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- typically involves the reaction of substituted benzene derivatives with sulfur-containing reagents. One common method involves the use of 2-bromobenzene derivatives and sodium sulfide or potassium sulfide to form the benzothiophene core . The methanol and dimethoxy groups are then introduced through subsequent reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The methanol and dimethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of effects.

Comparison with Similar Compounds

Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- can be compared with other benzothiophene derivatives, such as:

The presence of methanol and dimethoxy groups in Benzo[b]thiophene-2-methanol, 4,7-dimethoxy- makes it unique and provides it with specific properties that are valuable in various research and industrial applications.

Properties

CAS No.

190328-70-2

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

(4,7-dimethoxy-1-benzothiophen-2-yl)methanol

InChI

InChI=1S/C11H12O3S/c1-13-9-3-4-10(14-2)11-8(9)5-7(6-12)15-11/h3-5,12H,6H2,1-2H3

InChI Key

CBFMKYQUDWCPKT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(SC2=C(C=C1)OC)CO

Origin of Product

United States

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